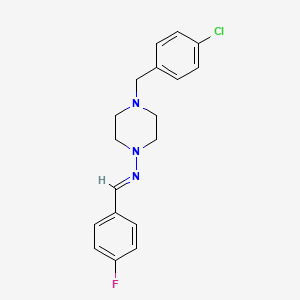

![molecular formula C14H16BrNO3 B5514011 4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)

4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine involves various chemical reactions, including cyclization, reduction, and palladium-catalyzed coupling reactions. For example, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride is achieved through cyclization reaction, reduction, and acidification from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, highlighting the process's efficiency and high yield (Tan Bin, 2011).

Molecular Structure Analysis

Molecular structure analysis of related compounds involves spectroscopic and quantum chemical studies, providing insights into their geometrical parameters, vibrational characteristics, and conformations. The spectroscopic investigations of 4-acryloyl morpholine, for example, involve Fourier transform infrared (FTIR) and Raman spectra, complemented by ab initio and density functional theory (DFT) methods to determine the compound's structural and thermodynamic properties (V. Arjunan et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine and its derivatives are diverse, including palladium-catalyzed Heck reactions, which are essential for synthesizing UV-B sunscreen agents and other organic compounds. The Heck reaction of aryl bromides with electron-poor olefins in the presence of a morpholine-based ionic liquid exemplifies an environmentally friendly process for creating valuable chemical products (Yogesh O. Sharma & M. Degani, 2010).

Scientific Research Applications

Green Chemistry

A study highlighted the use of a morpholine-based ionic liquid in the Heck reaction of aryl bromides, emphasizing an environmentally friendly process for synthesizing important compounds like 2-ethylhexyl-4-methoxy cinnamate, a UV-B sunscreen agent (Sharma & Degani, 2010).

Photopolymerization

Research on copolymeric systems incorporating morpholine moieties explored their application as photoinitiators for ultraviolet-curable pigmented coatings. These studies show the potential of morpholine derivatives in developing advanced materials with specific light-induced curing properties (Angiolini et al., 1997).

Organic Synthesis

Several studies have focused on the synthesis and properties of morpholine derivatives. For example, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride highlights the compound's potential in organic synthesis, offering a method with advantages such as ease of operation, short reaction time, and high yield (Bin, 2011). Another study involving the transformation of aziridine into morpholine derivatives via electrophile-induced ring closure illustrates the versatility of morpholine-based compounds in synthesizing complex organic structures (D’hooghe et al., 2006).

Environmental Applications

Research on the use of a lignocellulosic substrate as a low-cost biosorbent for pesticide removal from wastewater includes the study of dimetomorph among other pesticides. This application underscores the relevance of morpholine derivatives in environmental remediation and the treatment of polluted water resources (Boudesocque et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-18-13-4-2-11(10-12(13)15)3-5-14(17)16-6-8-19-9-7-16/h2-5,10H,6-9H2,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOKRPNYRVLUPY-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)

![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)

![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)

![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)